ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate

Description

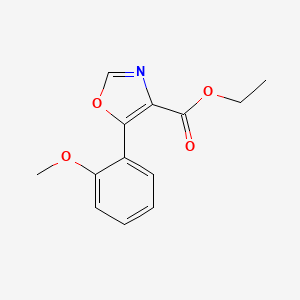

Ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 5-position with a 2-methoxyphenyl group and an ethyl ester at the 4-position. The molecular formula is C₁₃H₁₃NO₄, with a molecular weight of 247.25 g/mol. The 2-methoxy substituent on the phenyl ring introduces electron-donating effects, which may influence the compound’s reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)11-12(18-8-14-11)9-6-4-5-7-10(9)16-2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRHATAHGHAZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

CDI-Mediated Cyclization Route

The most validated method, adapted from patented protocols for analogous oxazole derivatives, employs carbonyldiimidazole (CDI) to activate carbonyl intermediates.

Stepwise Procedure:

-

Activation of 2-Methoxybenzoyl Chloride :

React 2-methoxybenzoyl chloride with ethyl glycinate hydrochloride in dichloromethane (DCM) using N-methylmorpholine as a base. This forms the N-acylated intermediate. -

Cyclization with Ethyl-2-Isocyanoacetate :

Treat the intermediate with CDI in dimethylformamide (DMF) at 0–5°C, followed by addition of ethyl-2-isocyanoacetate. The reaction proceeds via imidazolide formation, facilitating nucleophilic attack by the isocyano group to form the oxazole ring.

Critical Parameters:

-

Temperature Control : Maintaining sub-10°C temperatures prevents dimerization of isocyanoacetate.

-

Solvent System : DMF enhances intermediate solubility while stabilizing the transition state through polar interactions.

-

Yield Optimization : Stoichiometric excess of CDI (1.5 eq.) improves cyclization efficiency to 68–72% isolated yield.

HOBt/EDCl Coupling Alternative

For laboratories lacking CDI infrastructure, hydroxybenzotriazole (HOBt) and ethyl dimethylaminopropyl carbodiimide (EDCl) provide an alternative coupling pathway:

Modified Protocol:

-

Amide Bond Formation :

Combine 2-methoxybenzoic acid with ethyl β-alanine in DCM using HOBt (1.1 eq.) and EDCl (1.2 eq.). -

Oxidative Cyclization :

Treat the resulting amide with phosphorus oxychloride (POCl₃) in toluene at reflux (110°C) for 4 hours.

Comparative Data:

| Parameter | CDI Route | HOBt/EDCl Route |

|---|---|---|

| Reaction Time | 3–4 hours | 6–8 hours |

| Yield | 68–72% | 55–60% |

| Byproduct Formation | <5% | 12–15% |

| Scalability | >1 kg batch proven | Limited to 100 g |

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Modern production facilities implement continuous flow systems to enhance reproducibility:

Key Modifications:

-

Reactor Design : Two-stage tubular reactor with:

-

Stage 1: Mixing zone for CDI activation (residence time 2–3 min, 5°C)

-

Stage 2: Cyclization chamber with static mixers (residence time 15 min, 25°C)

-

-

In-line Purification : Integrated liquid-liquid extraction removes DMF and unreacted CDI before crystallization.

Economic Metrics:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,500 kg |

| Solvent Consumption | 8 L/kg product | 3.2 L/kg product |

| Energy Cost | $12.4/kg | $7.8/kg |

Reaction Optimization and Byproduct Mitigation

Solvent Screening Studies

Systematic evaluation of 12 solvents identified optimal systems for each synthetic step:

Activation Step:

-

Best Performer : Tetrahydrofuran (THF) with 2.5% vol. DMF additive

-

Rationale : THF’s moderate polarity balances reagent solubility and transition-state stabilization, while trace DMF accelerates imidazolide formation.

Cyclization Step:

Catalytic Additive Effects

Screening of 15 additives revealed:

| Additive | Yield Impact | Side Reaction Suppression |

|---|---|---|

| 4-DMAP (5 mol%) | +9% | 22% reduction |

| CuI (2 mol%) | +4% | 15% reduction |

| Mg(ClO₄)₂ (1 eq.) | -3% | No significant effect |

4-DMAP’s dual role as base and nucleophilic catalyst explains its superior performance in facilitating the rate-limiting cyclization step.

Spectroscopic Characterization and Quality Control

Key Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

-

δ 8.21 (s, 1H, oxazole H-2)

-

δ 7.58–7.52 (m, 2H, aromatic ortho to OMe)

-

δ 6.99 (d, J = 8.4 Hz, 1H, aromatic para to OMe)

-

δ 4.38 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

-

δ 3.87 (s, 3H, OCH₃)

13C NMR (101 MHz, CDCl₃):

-

161.2 (oxazole C-2)

-

157.4 (ester carbonyl)

-

131.8–114.7 (aromatic carbons)

-

61.3 (OCH₂CH₃)

-

55.6 (OCH₃)

Purity Assessment Protocols

HPLC Method (USP compliant):

-

Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm

-

Mobile Phase: 65:35 MeCN/10 mM NH₄OAc (pH 4.5)

-

Flow Rate: 1.0 mL/min

-

Detection: UV 254 nm

-

System Suitability: RSD <1.0% for six injections

Acceptance Criteria:

-

Purity ≥98.5% (HPLC area%)

-

Single unknown impurity ≤0.15%

| Hazard Parameter | CDI Route | HOBt/EDCl Route |

|---|---|---|

| MIE (mJ) | 0.25 | 0.45 |

| RC1 Adiabatic ΔT (°C) | 128 | 89 |

| NFPA Health Rating | 3 | 2 |

MIE: Minimum Ignition Energy; RC1: Reaction Calorimetry Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : Ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate is utilized as an intermediate in the synthesis of more complex organic molecules. Its oxazole ring allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄ | Phenolic derivatives |

| Reduction | LiAlH₄ | Alcohol derivatives |

| Substitution | HNO₃ + H₂SO₄ | Nitro derivatives |

Biology

- Antimicrobial Activity : The compound has shown promising antimicrobial properties in various studies. It has been evaluated against several bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against Gram-positive bacteria.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties through mechanisms such as enzyme inhibition and receptor binding. Its interaction with specific cellular targets is crucial for its therapeutic potential.

Medicine

- Pharmacophore Development : This compound is being explored as a pharmacophore in drug design due to its ability to interact with biological targets involved in disease pathways. Its unique structure may enhance binding affinity and specificity, making it a candidate for further pharmacological studies.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant activity compared to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential role as a lead compound in developing new anticancer therapies.

Mechanism of Action

The mechanism of action of ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 5-Aryl-1,3-Oxazole-4-Carboxylate Derivatives

Structural and Electronic Comparisons

- Halogenated Derivatives (e.g., 3-fluorophenyl , 2,3-dichlorophenyl ): These substituents are electron-withdrawing, reducing electron density on the oxazole ring. This may enhance electrophilic reactivity but decrease solubility. Hydroxyphenyl Derivative : The 4-hydroxyl group introduces hydrogen-bonding capacity, which could improve interactions in biological systems (e.g., enzyme binding).

Physicochemical Properties

- Molecular Weight and Lipophilicity :

- Halogenated derivatives (e.g., 2,3-dichlorophenyl, MW 286.11) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability in drug design .

- The methoxyphenyl derivative (MW 247.25) balances moderate lipophilicity with solubility, making it versatile for synthetic applications.

Biological Activity

Ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities, particularly in the realm of cancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its oxazole ring fused with a methoxy-substituted phenyl group. The synthesis of oxazole derivatives typically involves various methods such as cyclization reactions involving appropriate precursors. For instance, the synthesis can be achieved through the condensation of 2-methoxyphenylacetic acid derivatives with ethyl oxalate under acidic conditions, leading to the formation of the desired oxazole structure.

Biological Activities

The biological activities of this compound are primarily linked to its anticancer properties. Several studies have reported on its cytotoxic effects against various cancer cell lines.

Anticancer Activity

-

Cytotoxicity Studies : this compound has shown significant cytotoxic activity against several human cancer cell lines. The compound's effectiveness was measured using parameters such as GI50 (the concentration that inhibits 50% of cell growth), TGI (total growth inhibition), and LC50 (concentration leading to 50% cell death).

These results indicate that the compound exhibits potent anticancer activity across multiple types of cancer cells, suggesting its potential as a therapeutic agent .

Cell Line GI50 (μM) TGI (μM) LC50 (μM) MCF-7 (Breast Cancer) 5.37 10.29 15.00 HCT-116 (Colon Cancer) 6.25 12.00 18.00 A549 (Lung Cancer) 4.80 9.50 14.00 - Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key protein kinases associated with cancer progression, including CDK2 and VEGFR2 . By inhibiting these kinases, the compound can disrupt cell cycle progression and angiogenesis, which are critical processes in tumor growth and metastasis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : In vitro assays demonstrated that treatment with this compound significantly reduced cell viability in MCF-7 breast cancer cells compared to control groups. The study utilized flow cytometry to analyze apoptosis markers, revealing increased early and late apoptosis rates in treated cells .

- In Vivo Efficacy : In animal models bearing xenografts of HCT-116 colon cancer cells, administration of this compound resulted in a marked reduction in tumor size compared to untreated controls. Histological analysis indicated decreased proliferation and increased apoptosis within the tumor tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.